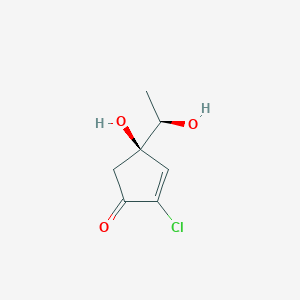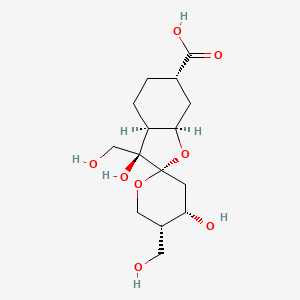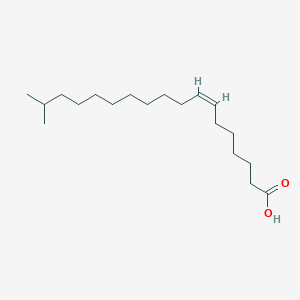
N6-ethanimidoyl-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanoimprint lithography (NIL) is a novel method of fabricating micro/nanometer scale patterns with low cost, high throughput, and high resolution . It is a compelling technique for low-cost nanoscale device fabrication, enabling the precise and repeatable replication of nanoscale patterns from a single high-resolution patterning step . NIL is versatile and can be used in various applications, including optics, plasmonics, and biotechnology .
Preparation Methods
Nanoimprint lithography involves the use of a mold to define nanoscale deformation of a resist, which is then cured either by heat or ultraviolet application . The process can be broadly separated into two categories: hard and soft nanoimprint lithography. Hard nanoimprint lithography employs a mold made of a rigid material such as silicon or quartz, enabling the support of fine features as small as 5 nanometers . Soft nanoimprint lithography uses molds composed of elastomeric materials such as poly(dimethylsiloxanes), polyimides, and polyurethanes .
Chemical Reactions Analysis
Nanoimprint lithography does not involve traditional chemical reactions like oxidation, reduction, or substitution. Instead, it relies on the mechanical deformation of a resist material and its subsequent curing . The resist material can be treated through etching, metal deposition, or other standard lithographic techniques to generate either a final device or a new mold for further processing .
Scientific Research Applications
Nanoimprint lithography has found applications in many areas of nanoscale device fabrication, ranging from standard semiconductor devices to more unique applications in optics, plasmonics, microfluidics, and biomimetic structures . It is also used in the mass production of large-area micro/nanoscale patterns and complex three-dimensional structures with high aspect ratio features . NIL has demonstrated great potential in enhancing the performance of devices such as light-emitting diodes, solar cells, hard disk drives, laser diodes, displays, sub-wavelength optical elements, anti-reflective glass, flexible electronics, and organic light-emitting diodes .
Mechanism of Action
The mechanism of nanoimprint lithography involves the use of a mold to mechanically deform a resist material, which is then cured to retain the nanoscale pattern . The process can be performed using either heat or ultraviolet light to cure the resist . The precise and repeatable replication of nanoscale patterns is achieved through the mechanical deformation and curing process .
Comparison with Similar Compounds
Nanoimprint lithography is unique in its ability to produce high-resolution nanoscale patterns with low cost and high throughput . Compared to other lithographic techniques such as electron beam lithography and helium ion beam lithography, NIL is more versatile and cost-effective . Similar techniques include soft lithography and embossing, but NIL offers higher resolution and repeatability .
Similar techniques:
- Electron beam lithography
- Helium ion beam lithography
- Soft lithography
- Embossing
Nanoimprint lithography stands out due to its ability to produce fine features as small as 5 nanometers and its versatility in various applications .
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
ONYFNWIHJBLQKE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=NCCCC[C@H](C(=O)O)N)N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N |
Synonyms |
L-iminoethyl-L-lysine L-N6-(1-iminoethyl)Lys L-N6-(1-iminoethyl)lysine L-NIL cpd N(6)-(1-iminoethyl)lysine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


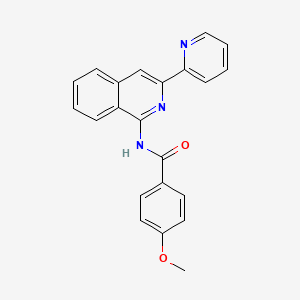
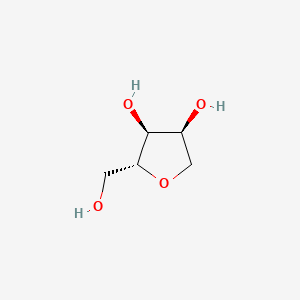
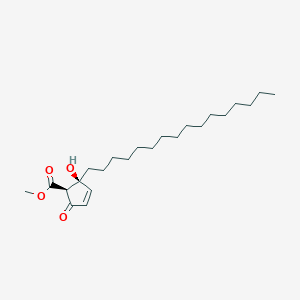

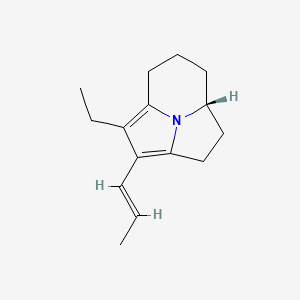


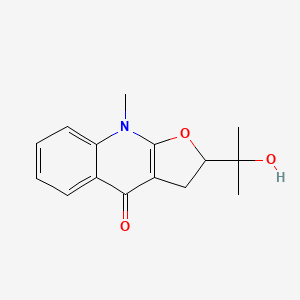
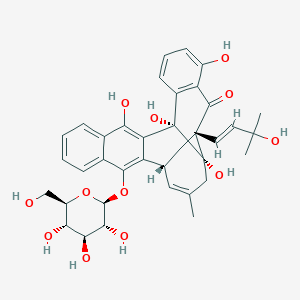
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
